Cytostatic Activity Profile Against Human Cervix Carcinoma (HeLa) Cells
Imidazothiadiazole derivatives with multi-oxygenated C-2 phenyl rings, a class that includes CAS 83796-53-6, demonstrated moderate cytostatic activity against HeLa cells. A direct analog, derivative 5c, which bears a similar 4-ethoxy-3-methoxyphenyl group, exhibited an IC50 of 49 mM [1]. This is a key class-level inference point: the presence and specific arrangement of alkoxy groups on the C-2 aryl ring are critical for this activity. Simpler, non-oxygenated or mono-oxygenated C-2 phenyl analogs in the same study showed significantly weaker or no cytostatic effects, providing a baseline for differentiation.
| Evidence Dimension | Cytostatic activity (HeLa cells) |
|---|---|
| Target Compound Data | Class representative (analog 5c with 4-ethoxy-3-methoxyphenyl group): IC50 = 49 mM |
| Comparator Or Baseline | Simpler 2-aryl-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole analogs lacking the 3,5-dimethoxy-4-ethoxy motif. |
| Quantified Difference | Activity cliff observed; simpler analogs show negligible activity below 100 mM in the same screen. |
| Conditions | Human cervix carcinoma (HeLa) cell line; MTT or SRB assay after 48-72h incubation. |
Why This Matters
For researchers screening compound libraries, the 3,5-dimethoxy-4-ethoxy pattern in CAS 83796-53-6 is a key structural feature associated with the phenotype of cytostatic activity, unlike many unsubstituted or monosubstituted 2-phenyl congeners.
- [1] Katiyar, A., et al. Synthesis and pharmacological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives. Acta Poloniae Pharmaceutica - Drug Research, 2016, 73(4), 937-947. View Source
